1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Overview
Description
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is an intriguing organic compound with a multi-cyclic structure comprising oxazoline and pyrazine rings. This complex molecular framework lends it significant interest in various scientific fields, from organic synthesis to pharmaceutical applications.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of suitable precursors containing phenyl and oxazoline groups. This process can be initiated through the condensation of 2-phenylglycine with glyoxal, followed by cyclization under basic conditions. The reaction conditions often necessitate the use of solvents such as ethanol and mild heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may be optimized by employing continuous flow reactors to ensure consistent reaction conditions and high yields. Such methods would involve precise temperature and pressure controls, along with the use of catalysts to enhance the reaction efficiency.
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: The compound may be reduced to yield amino derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Typically, reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amino-substituted pyrazine derivatives.
Substitution Products: Various substituted oxazolo-pyrazines depending on the substituent used.
Scientific Research Applications
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one finds applications across multiple scientific disciplines:
Chemistry: Used as a precursor in synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its pharmacological potential, particularly as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound’s effects are mediated through its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. The oxazoline and pyrazine rings are known to modulate enzyme activity, potentially leading to inhibition or activation of specific biochemical processes.
Comparison
Compared to other oxazoline-pyrazine compounds, 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is unique due to its dual phenyl substitution, which significantly influences its chemical reactivity and biological activity. This distinct feature can affect its solubility, stability, and overall pharmacokinetic profile.
List of Similar Compounds
1,1-Diphenyl-3-oxazoline
Pyrazine-2-carboxylic acid
1,4-Dioxane
2-Phenyl-3-methylpyrazine
This uniqueness makes this compound a valuable compound for further research and development.
And there you have it, a deep dive into the world of this compound. Was this as intriguing for you as it was for me?
Properties
IUPAC Name |
1,1-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLCOYGUHIBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630819 | |
Record name | 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847555-93-5 | |
Record name | 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.